Mangiferin
Overview
Description
Mangiferin is a naturally occurring polyphenol belonging to the xanthone family. It is primarily derived from the mango tree (Mangifera indica), but can also be found in other plants such as Anemarrhena asphodeloides and Bombax ceiba . This compound is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, antidiabetic, and anticancer activities .
Mechanism of Action
Target of Action
Mangiferin, a natural plant xanthonoid polyphenol, has been found to interact with a variety of molecular targets. These include NF-ҡB , Nrf2-HO-1 , PI3K/Akt , MAPK/TGF-β , SIRT-1 , mTOR , AMPK , and PPARγ signaling pathways . These targets play crucial roles in various biological processes, including inflammation, oxidative stress response, cell growth and survival, and metabolic regulation.
Mode of Action
This compound exerts its effects by modulating the activity of its targets. For instance, it is thought to dampen down the inflammatory response primarily by interference with Nuclear Factor κ-light-chain-enhancer of activated B cells (NFκB) . It also inhibits the growth of MCF-7 breast cancer cells by downregulating the CDK1-cyclin Bl signaling pathway .
Biochemical Pathways
This compound’s interaction with its targets leads to changes in various biochemical pathways. For example, it has been found to exhibit potent free radical scavenging activity, which can affect oxidative stress pathways . Additionally, it has been suggested that this compound exhibits a potent insulin-dependent antidiabetic effect via the Akt pathway and insulin-independent via the AMPK pathway .
Pharmacokinetics
Pharmacokinetic studies have indicated that this compound exhibits poor oral bioavailability (1.2%) when orally administered with the isolated compound directly .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the specific target and pathway involved. For example, it has demonstrated antioxidant, anti-inflammatory, neuroprotective, cardioprotective, nephroprotective, hepatoprotective, anti-diabetic, anti-asthmatic, gastroprotective, immunomodulatory, anti-cancer, and hypocholesterolemic effects .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. Despite the challenges concerning its bioavailability, this compound offers significant therapeutic potential in treating a spectrum of chronic diseases, as evidenced by both in vitro and clinical trials .
Biochemical Analysis
Biochemical Properties
Mangiferin interacts with a variety of pharmacological targets due to its structure . It has been reported to stimulate the Nrf-2 and ARE interaction, which in turn causes augmentation of antioxidant enzyme NQO1 expression . It also disrupts the signaling of transcription factors, blocks, stabilizes or activates certain enzymes or specific proteins, and can also protect DNA from injury .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It can arrest the cell cycle, promoting apoptosis of many types of cancer . It also reduces the accumulation of TNF-α and cleaved caspase-3, and upregulates Bcl-2 .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It can disrupt the signaling of transcription factors, block, stabilize or activate certain enzymes or specific proteins, and can also protect DNA from injury . It also triggers G2/M phase cell cycle arrest by downregulation of the cyclin-dependent kinase 1 (CDK1)/cyclin B1 signaling pathway .
Temporal Effects in Laboratory Settings
This compound has been shown to have long-term effects on cellular function in both in vitro and in vivo studies . Its application has been limited due to its poor solubility, absorption, and overall bioavailability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Regular dosage of 10 mg/kg this compound in mouse models for 28 days reduced the fasting glucose levels in plasma .
Metabolic Pathways
This compound is involved in various metabolic pathways. The metabolic processes that this compound undergoes are intricate; starting with its biotransformation, this compound is subjected to a series of reactions: glycosylation, methylation, deglycosylation, glucuronidation, dihydroxylation, and sulfation .
Transport and Distribution
This compound and its derived metabolites must be able to reach different target organs to exert their action. In this process, bile and kidney play a very important role for the distribution of this compound metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mangiferin can be synthesized through various chemical routes. One common method involves the conversion of 1,3,6,7-tetrahydroxyxanthone into this compound using acetobromoglucose in the presence of a base . This reaction typically requires controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. For instance, this compound can be extracted from mango leaves using ethanol as a solvent under ultrasonic conditions . The extraction process involves optimizing parameters such as solvent concentration, temperature, and extraction time to maximize yield .
Chemical Reactions Analysis
Types of Reactions: Mangiferin undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various this compound derivatives with modified pharmacological profiles .
Scientific Research Applications
Comparison with Similar Compounds
Mangiferin is often compared with other xanthones such as isothis compound and homothis compound . While these compounds share similar structures, this compound is unique due to its higher bioavailability and broader range of pharmacological activities . Other similar compounds include:
Isothis compound: Differing in the position of the glucose moiety.
Homothis compound: Contains an additional hydroxyl group.
This compound’s unique structure and diverse biological activities make it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
1,3,6,7-tetrahydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O11/c20-4-11-15(25)17(27)18(28)19(30-11)12-8(23)3-10-13(16(12)26)14(24)5-1-6(21)7(22)2-9(5)29-10/h1-3,11,15,17-23,25-28H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDDIBAIWPIIBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)C4C(C(C(C(O4)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mangiferin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034410 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4773-96-0 | |
Record name | NSC248870 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mangiferin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034410 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
278 - 280 °C | |
Record name | Mangiferin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034410 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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